

Check Availability & Pricing

Spectroscopic Analysis of 3-butyl-6-methyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Uracil, 3-butyl-6-methyl-	
Cat. No.:	B086951	Get Quote

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 3-butyl-6-methyluracil. It is intended for researchers, scientists, and professionals in drug development who require detailed structural and analytical information. This document summarizes nuclear magnetic resonance (NMR) data, provides context with infrared (IR) data from a related compound due to the absence of specific experimental data for the title compound, and presents predicted mass spectrometry (MS) values. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also included to offer a complete analytical perspective.

Spectroscopic Data Summary

The following tables present a structured summary of the quantitative spectroscopic data for 3-butyl-6-methyluracil and its related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of a molecule. The experimental ¹H and ¹³C NMR data for 3-butyl-6-methyluracil are presented below.[1]

Table 1: ¹H NMR Data for 3-butyl-6-methyluracil in CDCl₃



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
10.708	Singlet	-	1H	N(1)-H
5.580	Singlet	-	1H	C(5)-H
3.889	Triplet	7.5	2H	N(3)-CH ₂
2.143	Singlet	-	3H	C(6)-CH₃
1.55-1.63	Multiplet	-	2H	N(3)-CH2-CH2
1.347	Sextet	7.4	2H	-CH2-CH3
0.921	Triplet	7.4	ЗН	-CH ₂ -CH ₃

Table 2: 13C NMR Data for 3-butyl-6-methyluracil in CDCl₃

Chemical Shift (δ , ppm)	Assignment
163.46	C(4)=O
153.46	C(2)=O
149.96	C(6)
100.26	C(5)
40.12	N(3)-CH ₂
29.70	N(3)-CH ₂ -CH ₂
20.07	-CH ₂ -CH ₃
18.53	C(6)-CH₃
13.73	-CH2-CH3

Infrared (IR) Spectroscopy



While experimental IR data for 3-butyl-6-methyluracil was not available in the reviewed literature, the characteristic vibrational frequencies for the parent compound, 6-methyluracil, are provided below for reference. The spectrum of 3-butyl-6-methyluracil is expected to show additional C-H stretching and bending bands from the butyl group.

Table 3: Characteristic IR Absorption Bands for 6-methyluracil

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3180-3050	Medium	N-H Stretch	Amide
2980-2870	Medium	C-H Stretch	Methyl
1720-1680	Strong	C=O Stretch	Carbonyl
1670-1630	Strong	C=C Stretch	Alkene
1460-1430	Medium	C-H Bend	Methyl

Mass Spectrometry (MS)

Experimental mass spectrometry data for 3-butyl-6-methyluracil is not readily available. However, predicted mass-to-charge ratios (m/z) for common adducts of the isomeric compound 3-sec-butyl-6-methyluracil are listed below.

Table 4: Predicted m/z for 3-sec-butyl-6-methyluracil

Adduct	Predicted m/z
[M+H] ⁺	183.1128
[M+Na] ⁺	205.0948

Experimental Protocols

This section outlines the general procedures for the spectroscopic techniques discussed.







Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra were acquired on a Bruker Avance-500 spectrometer operating at 500 MHz and 125 MHz, respectively.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

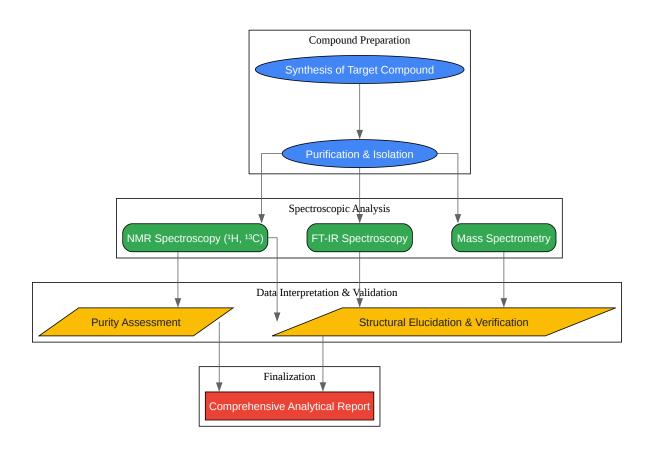
Infrared (IR) Spectroscopy: A general procedure for obtaining an FT-IR spectrum of a solid sample involves the potassium bromide (KBr) pellet method. A small amount of the analyte is intimately mixed with dry KBr powder and ground to a fine powder. The mixture is then compressed under high pressure to form a transparent pellet, which is subsequently analyzed in the IR spectrometer.

Mass Spectrometry (MS): For a non-volatile organic compound, a common mass spectrometry technique is Electrospray Ionization (ESI). The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer's ion source. The application of a high voltage to the sample solution generates charged droplets, leading to the formation of gas-phase ions that are then analyzed by the mass detector.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.





Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and spectroscopic analysis of an organic molecule.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-butyl-6-methyluracil: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b086951#spectroscopic-data-for-uracil-3-butyl-6-methyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com